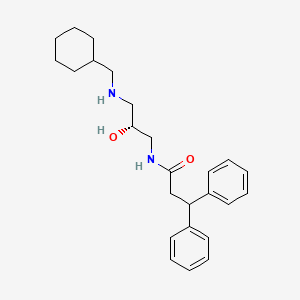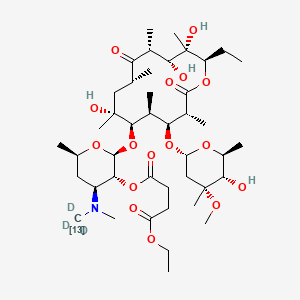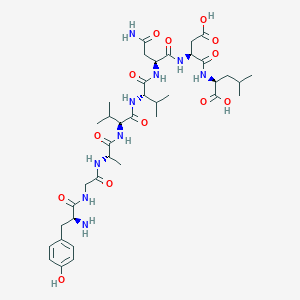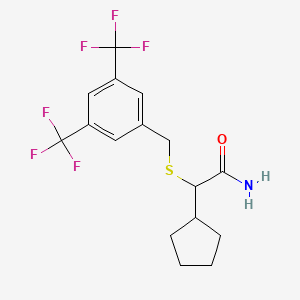
mEH-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mEH-IN-1, also known as Compound 62, is a potent inhibitor of microsomal epoxide hydrolase (mEH). This enzyme is an α/β-fold hydrolase that is widely expressed in various mammalian tissues and is responsible for the hydrolysis of a diverse range of epoxide-containing molecules. The enzyme is primarily localized in the endoplasmic reticulum of eukaryotic cells. Research involving this compound can contribute to the understanding of conditions such as preeclampsia, hypercholanemia, and cancer .
準備方法
The synthesis of mEH-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
化学反応の分析
mEH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
mEH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of microsomal epoxide hydrolase and its effects on various chemical reactions.
Biology: Helps in understanding the role of microsomal epoxide hydrolase in biological processes and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as preeclampsia, hypercholanemia, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting microsomal epoxide hydrolase
作用機序
mEH-IN-1 exerts its effects by inhibiting the activity of microsomal epoxide hydrolase. This enzyme is involved in the hydrolysis of epoxide-containing molecules, which are intermediates in various metabolic pathways. By inhibiting this enzyme, this compound can modulate the levels of these intermediates and affect the downstream biological processes. The molecular targets and pathways involved include the endoplasmic reticulum and various cellular signaling pathways .
類似化合物との比較
mEH-IN-1 is unique in its potent inhibition of microsomal epoxide hydrolase with an IC50 value of 2.2 nM. Similar compounds include other inhibitors of microsomal epoxide hydrolase, such as:
Compound A: Another potent inhibitor with a slightly different chemical structure.
Compound B: Known for its high selectivity towards microsomal epoxide hydrolase.
Compound C: Exhibits similar inhibitory activity but with different pharmacokinetic properties. The uniqueness of this compound lies in its high potency and specificity towards microsomal epoxide hydrolase, making it a valuable tool for research and potential therapeutic applications
特性
分子式 |
C16H17F6NOS |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
InChIキー |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
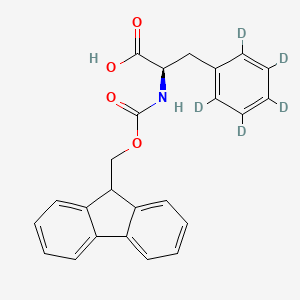
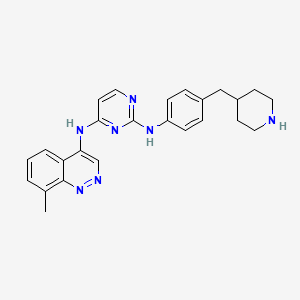
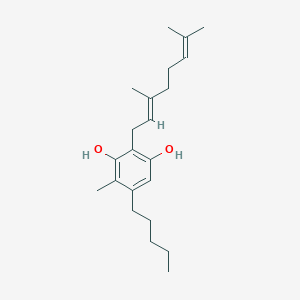

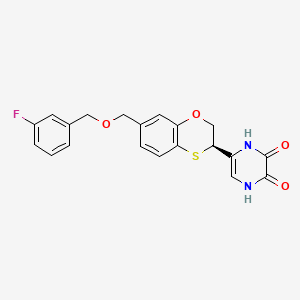
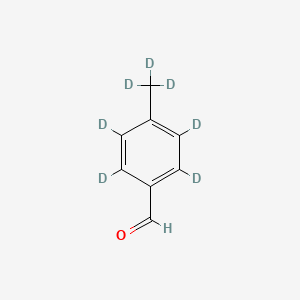
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
